Hexanamide, N-cyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, N-cyclohexyl is an organic compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.3171 g/mol It is a derivative of hexanamide where the amide nitrogen is bonded to a cyclohexyl group
Preparation Methods
Hexanamide, N-cyclohexyl can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of hexanoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods: Industrially, the compound can be produced by catalytic hydrogenation of hexanenitrile in the presence of cyclohexylamine. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Hexanamide, N-cyclohexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of hexylamine and cyclohexylamine.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexanamide, N-cyclohexyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Hexanamide, N-cyclohexyl involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, such as glucose dehydrogenase, thereby disrupting essential metabolic pathways . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Hexanamide, N-cyclohexyl can be compared with other similar compounds, such as:
Hexanamide: The parent compound without the cyclohexyl group. It has a simpler structure and different chemical properties.
Cyclohexylamine: A related compound where the amide group is replaced by an amine group. It exhibits different reactivity and applications.
N-methylcyclohexylamine: Another derivative where the amide nitrogen is bonded to a methyl group instead of a hexyl group.
Properties
CAS No. |
10264-27-4 |
---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-cyclohexylhexanamide |
InChI |
InChI=1S/C12H23NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h11H,2-10H2,1H3,(H,13,14) |
InChI Key |
BSUQYCXDASMZBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.